3-methyl-9H-carbazol-2-ol

Description

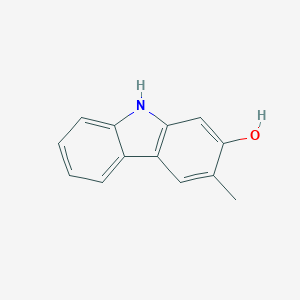

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13(8)15/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOJFAGTWDOURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392684 | |

| Record name | 3-methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24224-30-4 | |

| Record name | 3-Methyl-9H-carbazol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24224-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Sophisticated Derivatization Strategies of 3 Methyl 9h Carbazol 2 Ol

Systematic Functional Group Modifications on the Carbazole (B46965) Backbone

Targeted modifications of the existing functional groups on the 3-methyl-9H-carbazol-2-ol backbone are fundamental for creating new analogues. These strategies primarily involve the hydroxyl group at the C-2 position and the nitrogen atom at the N-9 position.

The phenolic hydroxyl group is a prime target for derivatization through alkoxylation and esterification, which can significantly alter the compound's polarity and hydrogen-bonding capabilities.

Alkoxylation: The conversion of the hydroxyl group to an ether (alkoxy) group is commonly achieved through Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. A specific example includes the treatment of 2-hydroxy-3-methylcarbazole with 3-chloro-3-methyl-1-butyne (B142711) to produce 3-methyl-2-[(2-methylbut-3-yn-2-yl)oxy]-9H-carbazole. upm.edu.my General alkoxylation can also be performed using reagents like 1-bromo-3-chloropropane (B140262) under phase-transfer catalysis conditions.

Esterification: The hydroxyl group can be readily converted into an ester. Standard procedures involve reaction with acyl chlorides or acetic anhydrides in the presence of a base like pyridine. More advanced methods employ enzyme-catalyzed reactions, such as lipase-catalyzed kinetic resolution, which involves the enantioselective acylation of racemic carbazole-containing biaryls. jst.go.jp This enzymatic esterification not only produces the ester derivative but can also resolve chiral mixtures with high efficiency. jst.go.jp

| Reaction Type | Reagents | Product Type | Reference |

| Alkoxylation | 3-chloro-3-methyl-1-butyne | Alkyne-substituted ether | upm.edu.my |

| Alkoxylation | 1-bromo-3-chloropropane, KOH, TBAB | Propyl-chloro ether | |

| Esterification | Acetic anhydride, pyridine | Acetate (B1210297) ester | |

| Enzymatic Esterification | Lipase, Acyl donor | Chiral acetate ester | jst.go.jp |

The nitrogen atom of the carbazole ring is another key site for functionalization. The N-H proton is acidic (pKa ≈ 19.9 in DMSO) and can be easily removed by a base, facilitating subsequent alkylation or acylation. thieme-connect.de These modifications are crucial for synthesizing N-substituted carbazole alkaloids and their analogues. upm.edu.my

N-Alkylation: This involves the reaction of the carbazole with an alkyl halide in the presence of a base. Studies on girinimbine, a complex natural product derived from the this compound scaffold, have demonstrated the synthesis of various N-alkyl derivatives, including N-benzylgirinimbine, N-butylgirinimbine, and N-isopentylgirinimbine. upm.edu.my The N-alkylation of carbazoles can be carried out under various conditions, including phase transfer catalysis. beilstein-journals.org

N-Acylation: This is achieved by reacting the carbazole with an acylating agent, such as an acyl chloride or anhydride. This reaction has been used to produce derivatives like N-butyrylgirinimbine and N-methylbutyrylgirinimbine from the parent alkaloid. upm.edu.my

| Modification | Derivative Class | Example Compound | Reference |

| N-Alkylation | N-Benzyl | N-benzylgirinimbine | upm.edu.my |

| N-Alkylation | N-Butyl | N-butylgirinimbine | upm.edu.my |

| N-Acylation | N-Butyryl | N-butyrylgirinimbine | upm.edu.my |

Introduction of Heterocyclic Moieties and Complex Side Chains

Expanding the molecular complexity of this compound can be achieved by attaching various heterocyclic systems and intricate side chains. These strategies often involve multi-step syntheses starting from a functionalized carbazole intermediate.

One prominent method involves converting a 3-acetyl-9-ethyl-carbazole into a chalcone-like intermediate by reaction with an aromatic aldehyde. researchgate.net This intermediate can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine to introduce five-membered heterocyclic rings, such as pyrazole (B372694) or pyrazoline, onto the carbazole framework. researchgate.net

Another approach starts with the synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide. jrespharm.com This intermediate serves as a versatile anchor for introducing various sulfur-containing heterocycles. Reaction with different mercapto-heterocyclic compounds in the presence of a base like potassium carbonate results in the formation of complex derivatives where the carbazole unit is linked to rings like triazoles or thiadiazoles via a thioether acetamide (B32628) bridge. jrespharm.com

| Starting Material | Reagent(s) | Introduced Heterocycle | Reference |

| 3-Acetyl-9-ethyl-carbazole chalcone | Hydrazine hydrate | Pyrazole/Pyrazoline | researchgate.net |

| 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide | Mercapto-heterocycles (e.g., mercapto-triazole) | Substituted triazole | jrespharm.com |

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex biaryl systems and other advanced derivatives from the carbazole core.

Palladium-Catalyzed Reactions: The synthesis of 3-methyl-9H-carbazole itself has been achieved via a palladium-catalyzed Ullmann cross-coupling reaction followed by a reductive cyclization. researchgate.net Similar palladium-catalyzed methodologies, such as Stille coupling, have been employed in the synthesis of related carbazole alkaloids. wvu.edu

Cross-Dehydrogenative Coupling (CDC): A more modern and atom-economical approach is the cross-dehydrogenative coupling (CDC) reaction. A notable example is the chemo- and regioselective CDC reaction between 3-hydroxycarbazoles and arenols, catalyzed by a mesoporous silica-supported oxovanadium catalyst. nih.gov This reaction directly forms a C-C bond between the C-4 position of the carbazole and the arenol, producing complex biaryl compounds like 4-(2-hydroxynaphthalen-1-yl)-9-methyl-9H-carbazol-3-ol. nih.gov This method avoids the pre-functionalization of the coupling partners typically required in traditional cross-coupling reactions.

| Coupling Reaction | Catalyst/Reagent | Bond Formed | Key Feature | Reference |

| Ullmann Coupling | Palladium catalyst | C-N | Forms the carbazole ring | researchgate.net |

| Stille Coupling | Palladium catalyst | C-C | Synthesis of carbazole alkaloids | wvu.edu |

| Cross-Dehydrogenative Coupling (CDC) | Oxovanadium catalyst | C-C | Direct C-H activation without pre-functionalization | nih.gov |

Biotransformation-Mediated Derivatization and Metabolite Identification

Biotransformation offers an environmentally benign alternative to traditional chemical synthesis for derivatizing carbazole compounds. This approach utilizes whole microbial cells or isolated enzymes to perform specific chemical modifications, often with high regio- and stereoselectivity.

Biphenyl-utilizing bacteria have been extensively studied for their ability to hydroxylate carbazole and its derivatives. researchgate.net For instance, Ralstonia sp. strain SBUG 290, when grown on biphenyl (B1667301), can transform 9-methyl-9H-carbazole. nih.gov The primary oxidation product identified is carbazol-9-yl-methanol, resulting from the hydroxylation of the N-methyl group. nih.gov In addition, minor metabolites such as 9H-carbazol-1-ol and 9H-carbazol-3-ol were also detected. nih.gov

The formation of hydroxylated metabolites like 9H-carbazol-3-ol is proposed to occur via spontaneous dehydration of an unstable dihydrodiol intermediate, which is formed by the action of dioxygenase enzymes. researchgate.netresearchgate.net These microbial transformation pathways provide a method for producing hydroxylated carbazole derivatives that can be difficult to access through conventional chemical synthesis. researchgate.net

| Microorganism | Substrate | Major Metabolite(s) | Reference |

| Ralstonia sp. SBUG 290 | 9-Methyl-9H-carbazole | Carbazol-9-yl-methanol | nih.gov |

| Biphenyl-utilizing bacteria | 9H-Carbazole | 9H-Carbazol-1-ol, 9H-Carbazol-3-ol | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 3 Methyl 9h Carbazol 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-methyl-9H-carbazol-2-ol and its derivatives. Through ¹H, ¹³C, and various 2D NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be mapped out.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of protons. For carbazole (B46965) derivatives, aromatic protons typically resonate in the downfield region, while aliphatic protons, such as those of a methyl group, appear in the upfield region. For instance, in 9-methyl-9H-carbazol-3-ol, the methyl group at the N-9 position shows a characteristic singlet at approximately δ 3.8–4.2 ppm, while the hydroxyl proton at C-3 appears as a broad singlet around δ 5.0–6.0 ppm. In 1-methyl-9H-carbazole derivatives, the methyl signal is observed between δ 2.08–2.66 ppm. frontiersin.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule. In 9-methyl-9H-carbazol-3-ol, the carbon attached to the hydroxyl group (C-OH) resonates at approximately δ 152.3 ppm, and the methyl carbon (C-CH₃) appears around δ 29.2 ppm. These distinct chemical shifts are crucial for confirming the substitution pattern on the carbazole core.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish correlations between different nuclei. COSY experiments identify proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range couplings between protons and carbons, which is vital for assembling the complete molecular framework. researchgate.netipb.pt For complex carbazole derivatives, 2D NMR is essential for assigning all proton and carbon signals unequivocally. researchgate.net

Table 1: Representative NMR Data for Carbazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 9-Methyl-9H-carbazol-3-ol | ¹H | 5.25 | s | |

| 3.91 | s | |||

| ¹³C | 152.3 | - | ||

| 29.2 | - | |||

| 1-Methyl-9H-carbazole derivative | ¹H | 2.66 | s | frontiersin.org |

| ¹³C | 14.75 | - | frontiersin.org |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (HRMS, ESI-MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. Various MS techniques are applied to the study of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For 9-methyl-9H-carbazol-3-ol, the expected monoisotopic mass is 197.0841 g/mol for the molecular formula C₁₃H₁₁NO. HRMS is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers. frontiersin.orgrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). It is particularly useful for analyzing polar and thermally labile molecules. In the analysis of carbazolequinones, ESI-MS has been used to identify protonated molecular ions and study their fragmentation patterns. nih.gov Common fragmentation pathways for carbazole derivatives include the loss of small molecules like water and carbon monoxide. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. The sample is first separated by gas chromatography and then introduced into the mass spectrometer. GC-MS has been utilized in the analysis of essential oils containing carbazole alkaloids, where it helps in identifying the various volatile constituents based on their retention times and mass spectra. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. It is widely used for the analysis of complex mixtures and for the purification and identification of carbazole alkaloids from natural sources. banglajol.infoasianpubs.org Tandem mass spectrometry (MS/MS) in conjunction with LC can provide detailed structural information through collision-induced dissociation of selected ions. ikm.org.my

Table 2: Mass Spectrometry Data for a Carbazole Derivative

| Technique | Ionization Mode | m/z | Interpretation | Reference |

|---|---|---|---|---|

| HRMS (ESI) | Positive | 198.0919 [M+H]⁺ | Calculated for C₁₃H₁₂NO | rsc.org |

| LC-MS (ESI) | Positive | 343.33 [M+H]⁺ | Molecular ion of a derivative | frontiersin.org |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would be expected to show a characteristic broad absorption band for the O-H stretching of the hydroxyl group and a sharp band for the N-H stretching of the carbazole ring. Aromatic C-H and C=C stretching vibrations also give rise to distinct peaks. For carbazole, the N-H stretching frequency is observed around 3419 cm⁻¹, and aromatic C-H stretching appears at approximately 3051 cm⁻¹. researchgate.net The presence and position of these bands can confirm the presence of key functional groups. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. For carbazole derivatives, Raman spectra can provide information about the carbazole backbone and substituent groups. aip.orgiaea.org For instance, in a series of carbazole push-pull dyes, FT-Raman spectroscopy revealed a dominant thiophene (B33073) B band between 1430 and 1450 cm⁻¹. mdpi.com Resonance Raman spectroscopy can be used to selectively enhance the vibrational modes associated with a chromophore, providing insights into the electronic transitions of the molecule. mdpi.com

Table 3: Characteristic Vibrational Frequencies for Carbazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| N-H | Stretching | ~3419 | IR | researchgate.net |

| O-H | Stretching | ~3350 | IR | |

| Aromatic C-H | Stretching | ~3051 | IR | researchgate.net |

| Aromatic C=C | Stretching | ~1590-1480 | IR |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. uib.no This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Table 4: Illustrative Crystallographic Data for a Carbazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pnma | researchgate.net |

| a (Å) | 18.234 | |

| b (Å) | 5.912 | |

| c (Å) | 8.019 |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, TLC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for the analysis and purification of carbazole compounds. banglajol.info By selecting the appropriate stationary phase (e.g., C18) and mobile phase, complex mixtures of carbazole alkaloids can be separated into their individual components. nih.gov HPLC is also used to monitor the progress of chemical reactions and to determine the purity of the final products. Enantiomeric separation of chiral carbazole derivatives can be achieved using chiral stationary phases.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction mixtures and for the preliminary separation of compounds. scirp.orgukm.my By spotting the sample on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable solvent system, the components of the mixture can be separated based on their differential partitioning between the stationary and mobile phases. banglajol.infoasianpubs.org The separated spots can be visualized under UV light or by using a staining agent. nih.gov

Table 5: Chromatographic Methods for Carbazole Analysis

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water | Separation and Purity | banglajol.info |

| TLC | Silica Gel | Ethyl acetate (B1210297)/Hexane | Reaction Monitoring | asianpubs.org |

In Depth Biological and Pharmacological Research on 3 Methyl 9h Carbazol 2 Ol

Mechanistic Investigations of Anticancer Activities

The carbazole (B46965) scaffold is a key structural motif in many compounds investigated for their anticancer properties. nih.govresearchgate.net Derivatives of carbazole have demonstrated the ability to induce apoptosis, inhibit cancer cell proliferation, and modulate key signaling pathways involved in tumor progression.

Carbazole derivatives have been evaluated for their cytotoxic and antiproliferative effects against a variety of human cancer cell lines. encyclopedia.pub The MCF-7 breast cancer cell line is frequently used in these evaluations. ijrpc.comtandfonline.com Studies on various carbazole compounds have shown a range of potencies, with some derivatives exhibiting significant growth inhibitory effects at micromolar or even nanomolar concentrations. ijrpc.comnih.gov For instance, certain isoxazole-thiadiazole linked carbazole derivatives have been tested against MCF-7 (breast), A549 (lung), and DU-145 (prostate) cancer cell lines. ijrpc.com Similarly, other studies have investigated the cytotoxic effects of different carbazole derivatives in cell lines such as HeLa (cervical cancer) and C6 (glioma). nih.gov

The antiproliferative activity of these compounds is a key area of research, with assays designed to measure the concentration-dependent inhibition of cancer cell growth. tandfonline.com The data below illustrates the cytotoxic potential of representative carbazole derivatives against various cancer cell lines, highlighting the general efficacy of this class of compounds.

Table 1: Cytotoxic Activity of Representative Carbazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| A N-acylcarbazole derivative (2a) | CAL 27 (Squamous Cell Carcinoma) | IC₅₀ | 0.028 µM | nih.gov |

| A Tetrahydrocarbazole derivative (3) | Calu1 (Lung Carcinoma) | IC₅₀ | 2.5 nM | nih.gov |

| A Carbazole sulfonamide derivative (SL-3-19) | MCF-7 (Breast Cancer) | IC₅₀ | 14 nM | nih.gov |

| A Carbazole sulfonamide derivative (SL-3-19) | HepG2 (Liver Cancer) | IC₅₀ | 12 nM | nih.gov |

| A Pyrido[2,3-a]carbazole derivative (34) | HeLa (Cervical Cancer) | IC₅₀ | 13.42 µM | nih.gov |

This table presents data for various carbazole derivatives to illustrate the general anticancer potential of the carbazole scaffold. IC₅₀ represents the concentration at which 50% of cell growth is inhibited.

A primary mechanism through which carbazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the disruption of the cell division cycle. bohrium.com Research has shown that treatment with certain carbazole compounds leads to cell cycle arrest, preventing cancer cells from progressing through the phases of division. For example, some derivatives cause cells to accumulate in the G2/M phase of the cell cycle, an effect associated with an increase in the protein levels of cyclin B1. In other cases, derivatives have been found to induce arrest in the S phase or the G0/G1 phase. bohrium.comnih.gov

The induction of apoptosis is a critical component of their anticancer activity. researchgate.netresearchgate.net This process is often mediated by the activation of caspases, a family of protease enzymes that execute cell death. nih.gov Studies on specific carbazole derivatives have demonstrated that their pro-apoptotic effects are linked to the activation of caspase-9 and the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govacs.org Furthermore, these effects can be associated with changes in the expression of Bcl-2 family proteins, which are key regulators of apoptosis. nih.gov

The anticancer activity of carbazoles is linked to their ability to interfere with critical signaling pathways that cancer cells rely on for growth and survival.

STAT3 Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when persistently activated, promotes tumor cell proliferation, survival, and angiogenesis. encyclopedia.pub The carbazole structure is considered a promising scaffold for the development of STAT3 inhibitors. encyclopedia.pubmdpi.com Research has shown that carbazole itself can inhibit STAT3-mediated transcription. researchgate.net This inhibition is a key mechanism, as STAT3 is a fundamental protein for the growth and survival of many human tumors. encyclopedia.pub

Topoisomerase Inhibition : DNA topoisomerases are enzymes essential for resolving topological problems in DNA during replication, transcription, and other cellular processes. mdpi.com Many anticancer drugs function by inhibiting these enzymes. Carbazole derivatives have been identified as potent inhibitors of DNA topoisomerases, particularly topoisomerase II. tandfonline.comnih.gov By stabilizing the complex between topoisomerase II and DNA, these compounds can lead to DNA strand breaks, ultimately triggering cell death. nih.govmdpi.com Some carbazole derivatives have also shown inhibitory activity against topoisomerase I. ijrpc.com

Cyclin D1 Regulation : Cyclins are proteins that regulate the progression of the cell cycle. Cyclin D1 is a key protein that drives cells through the G1 phase. Overexpression of Cyclin D1 is common in many cancers. Studies on specific carbazole derivatives have demonstrated their ability to decrease the protein expression of Cyclin D1 in breast cancer cells (MCF-7). nih.gov This reduction in Cyclin D1 levels contributes to cell cycle arrest and is a significant aspect of the compound's antiproliferative mechanism. acs.org

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Carbazole has been identified as a naturally occurring inhibitor of angiogenesis. researchgate.net This anti-angiogenic activity is a promising characteristic for cancer therapy. nih.gov Research on specific synthetic carbazole derivatives has also confirmed their anti-angiogenic properties. For example, one compound was shown to inhibit cell proliferation, migration, and tube formation in human umbilical vascular endothelial cells (HUVECs) that were stimulated by vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. nih.gov

Evaluation of Antimicrobial Efficacy

In addition to their anticancer potential, carbazole and its derivatives are recognized for their antimicrobial properties. ontosight.ai They have been investigated for activity against a range of microorganisms, including bacteria and fungi. ijrpc.comresearchgate.net

Carbazole derivatives have demonstrated notable antibacterial activity against various bacterial strains. arabjchem.org Studies have evaluated their efficacy against both Gram-positive bacteria, such as Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli.

The mode of action for their antibacterial effects can involve the disruption of the microbial cell membrane, which leads to cell death. arabjchem.org Recent research on novel carbazole derivatives showed significant activity against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. psa (Psa). arabjchem.org The mechanism for these derivatives was suggested to be the targeting of the bacterial cell membrane. arabjchem.org

Table 2: Antibacterial Activity of Representative Carbazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| A 3-(piperazin-1-yl)propan-2-ol decorated carbazole (A₉) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 6.80 µg/mL | arabjchem.org |

| A 3-(piperazin-1-yl)propan-2-ol decorated carbazole (A₉) | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ | 6.37 µg/mL | arabjchem.org |

| A 3-(piperazin-1-yl)propan-2-ol decorated carbazole (A₁₀) | Pseudomonas syringae pv. psa (Psa) | EC₅₀ | 10.75 µg/mL | arabjchem.org |

| Various carbazole derivatives | Escherichia coli | MIC | 31.25 - 250 µg/mL |

This table presents data for various carbazole derivatives to illustrate the antibacterial potential of the carbazole scaffold. EC₅₀ is the concentration that causes 50% of the maximum effect. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Antifungal Properties and Potential Targets

Carbazole derivatives are recognized for their significant antifungal activities. sci-hub.seresearchgate.net Research has shown that these compounds can inhibit the growth of various pathogenic fungi. Specifically, certain N-alkylated 3,6-dihalogenocarbazoles have demonstrated fungicidal activity against prominent human pathogens like Candida albicans and the emerging pathogen Candida glabrata. researchgate.net The most effective of these compounds displayed minimal fungicidal concentrations (MFC) ranging from 8.5 to 25 microM. researchgate.net

Further studies have explored the potential of these compounds against fungal biofilms, which are notoriously resistant to conventional antifungal agents. researchgate.net Molecular docking analyses have provided insights into the potential mechanisms of action. For instance, the potent antifungal activity of some carbazole hybrids, such as 1-(4-((9H-carbazol-9-yl) methyl)-1H-1,2,3-triazol-1-yl)-3-butoxypropan-2-ol (10e), is attributed to their strong interaction with the active site of fungal enzymes like Mycobacterium P450DM. nih.gov The hydroxyl and ether groups in these molecules appear to be crucial for this interaction. nih.gov

Assessment of Antioxidant Capacities and Reactive Oxygen Species Scavenging

The antioxidant properties of 3-methyl-9H-carbazol-2-ol and its derivatives are a key area of investigation. The presence of a hydroxyl group on the carbazole structure is thought to contribute to its antioxidant potential by enabling it to scavenge free radicals and reduce oxidative stress. ontosight.aiontosight.ai Oxidative stress, caused by an imbalance of reactive oxygen and nitrogen species (ROS/RNS), is implicated in a multitude of diseases. nih.gov

Studies have employed various assays to evaluate the antioxidant capacity of these compounds. For example, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to assess the ability of compounds to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov Research on mahanimbine, a major carbazole alkaloid from Murraya koenigii, has demonstrated significant antioxidant activity. encyclopedia.pubmdpi.com Furthermore, some carbazole derivatives have shown the ability to reduce neuronal death induced by oxidative stress. researchgate.net

Anti-inflammatory and Nitric Oxide Inhibitory Activities

Carbazole alkaloids have demonstrated notable anti-inflammatory properties. ontosight.aimdpi.comnih.gov A significant mechanism underlying this activity is the inhibition of nitric oxide (NO) production. nih.gov Nitric oxide is a key signaling molecule in inflammatory processes, and its overproduction can contribute to tissue damage. mdpi.com

Research has shown that carbazole alkaloids isolated from plants like Murraya tetramera can potently inhibit NO production in lipopolysaccharide (LPS)-stimulated microglial cells, with IC50 values ranging from 5.1 to 15.1 μM. mdpi.comnih.gov This suggests a potential therapeutic application in neuroinflammatory conditions. The anti-inflammatory effects of these compounds are also linked to their ability to modulate various signaling pathways involved in inflammation.

Antiviral Potentials, including Anti-HIV Activity

The carbazole scaffold is considered a "privileged scaffold" in drug discovery, and its derivatives have been investigated for a range of antiviral activities, including against the Human Immunodeficiency Virus (HIV). nih.gov Both natural and synthetic carbazole alkaloids have reported anti-HIV activity. nih.gov

For instance, a crude extract from Clausena excavata was found to inhibit HIV-1 activity. nih.gov Further investigation led to the identification of specific carbazole alkaloids with promising anti-HIV-1 effects. nih.gov One new carbazole alkaloid, clauolenzole A, exhibited an anti-HIV EC50 value of 2.4 μg/mL with a selectivity index (SI) of 7.1, indicating its potential as a lead compound for further development of anti-HIV agents. nih.govresearchgate.net Other carbazole derivatives, such as siamenol (B1200171) isolated from Murraya siamensis, have also shown anti-HIV activity. obolibrary.org

Enzyme Inhibition Studies (e.g., Acetylcholinesterase and Butyrylcholinesterase)

Carbazole derivatives have been extensively studied for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net

Several studies have synthesized and evaluated novel carbazole hybrids as cholinesterase inhibitors. For example, a series of tacrine-carbazole hybrids demonstrated high inhibitory activity against AChE, with IC50 values in the micromolar range, and showed good selectivity for AChE over BuChE. researchgate.net Molecular modeling studies suggest that these hybrids can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.net The inhibition of both AChE and BuChE by certain organophosphorus compounds like methylparathion has also been demonstrated. nih.gov

Neuroprotective Properties and Related Mechanisms

The neuroprotective potential of carbazole alkaloids is a significant area of research, with studies highlighting their ability to protect neuronal cells. nih.govresearchgate.netnih.gov These compounds are recognized as potential therapeutic agents for neurodegenerative diseases due to their diverse biological activities. encyclopedia.pubnih.gov

The mechanisms underlying their neuroprotective effects are multifaceted. They include the stabilization of mitochondrial function, enhancement of neuronal survival under stress, and protection from oxidative damage. In models of neurodegeneration, administration of certain carbazole compounds has been shown to significantly reduce neuronal death. This protective effect is associated with decreased levels of reactive oxygen species (ROS) and improved mitochondrial integrity.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of this compound derivatives. These studies investigate how modifications to the chemical structure of the molecule affect its biological activity.

Key observations from SAR studies include:

Substitution Effects : The introduction of different functional groups at various positions on the carbazole ring can significantly alter its properties. For example, methoxy (B1213986) groups can increase lipophilicity, potentially improving membrane permeability.

N9-Substitution : The nature of the substituent on the nitrogen atom of the carbazole ring plays a critical role. For instance, in a series of N-substituted carbazole sulfonamides, the type of substituent influenced their anticancer activity. ijrpc.com

Halogenation : The addition of halogen atoms, such as bromine, can enhance the electrophilicity of the molecule and its potential for halogen bonding with biological targets. vulcanchem.com

Side-Chain Modifications : Altering the side chains attached to the carbazole core can impact solubility and reactivity. For example, an allyl group can enhance reactivity for further functionalization.

These SAR studies provide a rational basis for the design and synthesis of new carbazole derivatives with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.

Elucidating the Influence of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of functional groups on the carbazole framework are critical determinants of the molecule's pharmacological profile, influencing its potency, selectivity, and mechanism of action. Structure-activity relationship (SAR) studies reveal that even minor positional changes of substituents, such as the hydroxyl and methyl groups in this compound, can lead to significant variations in biological effects.

Impact of Substituent Position

Research consistently demonstrates that the location of a substituent on the carbazole ring is a key factor in its biological activity. For instance, studies on the antibacterial properties of substituted carbazoles have shown that derivatives with substituents at the C-3 and C-6 positions exhibit greater antibacterial efficacy compared to those substituted at the C-2 and C-7 positions. echemcom.comscispace.com This suggests that the methyl group at the C-3 position in this compound is located at a potentially advantageous site for antibacterial action.

Furthermore, the position of a hydroxyl group significantly impacts the molecule's mutagenic potential. A comparative study on hydroxycarbazoles revealed a distinct order of mutagenic activity based on the -OH group's location. The highest activity was observed in 1-hydroxycarbazole, followed by 4-hydroxycarbazole, with 2-hydroxycarbazole (B1203736) and 3-hydroxycarbazole showing comparatively lower, yet present, activity. oup.com Carbazole itself was found to be non-mutagenic, highlighting that the addition and specific placement of the hydroxyl group are responsible for this activity. oup.com

| Compound | Mutagenic Activity (mutants/10⁶ survivors at 5 µg/ml) |

| 1-Hydroxycarbazole | 71.4 ± 5.2 |

| 4-Hydroxycarbazole | 32.8 ± 3.3 |

| 2-Hydroxycarbazole | 18.6 ± 1.2 |

| 3-Hydroxycarbazole | 15.2 ± 2.8 |

| Carbazole | No activity detected |

| Data sourced from a study on the mutagenicity of hydroxy-substituted carbazoles. oup.com |

This data indicates that the 2-ol (hydroxyl) portion of this compound contributes to potential mutagenicity, albeit to a lesser extent than if the hydroxyl group were at the C-1 or C-4 position.

Influence of Substituent Nature

The chemical nature of the substituent—whether it is electron-donating or electron-withdrawing—also plays a pivotal role. The methyl group (-CH3) at C-3 is an electron-donating group, which can influence the electron density of the aromatic system and thereby its interaction with biological targets. In contrast, electron-withdrawing groups like cyano (-CN) or halo (-Br, -I) groups also confer potent biological activity, with their effectiveness being highly position-dependent. scispace.com

For example, a study on the antibacterial activity of various substituted carbazoles against Bacillus subtilis and Escherichia coli demonstrated the potent effect of different substituents at key positions. scispace.com

| Compound | Substituent(s) | Target | MIC (µg/ml) |

| 3-Cyano-9H-carbazole | -CN at C-3 | B. subtilis | 31.25 |

| 3-Iodo-9H-carbazole | -I at C-3 | B. subtilis | 31.25 |

| 3,6-Diiodo-9H-carbazole | -I at C-3, C-6 | B. subtilis | 31.25 |

| 1,3,6-Tribromo-9H-carbazole | -Br at C-1, C-3, C-6 | E. coli | 31.25 |

| Amoxicillin (Reference) | N/A | B. subtilis | 62.5 |

| Ciprofloxacin (Reference) | N/A | E. coli | 3.9 |

| MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. scispace.com |

This data reinforces the significance of the C-3 position for antibacterial activity, showing that both electron-withdrawing cyano and iodo groups at this site lead to strong inhibition of B. subtilis. While this study does not include this compound, it underscores the electronic and steric contributions of substituents at the C-3 position in defining biological efficacy.

Identification of Pharmacophore Features for Enhanced Efficacy

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For carbazole derivatives, including this compound, several key pharmacophoric features have been identified that contribute to enhanced efficacy.

The foundational pharmacophore is the carbazole nucleus itself. Its rigid, planar, and electron-rich π-conjugated system allows it to effectively interact with various biological macromolecules, including DNA and proteins, through intercalation or groove binding. echemcom.com

Beyond the core, specific substituents are crucial for defining the pharmacophore for a particular activity:

Antioxidant Activity : The hydroxyl group is a key pharmacophoric feature for antioxidant properties. ontosight.ai It can donate a hydrogen atom to scavenge free radicals, thereby protecting cells from oxidative damage. The presence of the -OH group at the C-2 position in this compound is the primary contributor to its potential antioxidant effects.

Antimicrobial Activity : The introduction of azole moieties (like imidazole (B134444) or triazole), often at the N-9 position, has been shown to be a highly effective strategy for creating potent antibacterial and antifungal agents. sci-hub.senih.gov These additions are considered crucial pharmacophoric elements that enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes. nih.gov

Cytotoxic Activity : For anticancer effects, a 2-hydroxy-3-methoxybenzylidene group attached to a carbazole scaffold has been identified as a particularly effective pharmacophore, leading to significant cytotoxic activity against cancer cell lines. nih.gov This highlights the importance of vicinal hydroxyl and alkoxy groups on an attached phenyl ring for this specific activity.

Neuroprotective Activity : For neuroprotective effects, a crucial pharmacophoric feature is the presence of a substituent at the N-9 position . mdpi.com Unsubstituted carbazoles often lack this activity, indicating that modification at the nitrogen atom is essential for interaction with targets in the central nervous system.

Theoretical and Computational Studies of 3 Methyl 9h Carbazol 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used to study carbazole (B46965) derivatives. rsc.orgresearchgate.netresearchgate.net

DFT is employed to determine the optimized geometric structure and electronic properties of molecules. nrel.govmdpi.com Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net For carbazole derivatives, DFT has been used to calculate molecular structure, vibrational frequencies, and NMR chemical shifts, with results often showing good correlation with experimental data. researchgate.netresearchgate.netresearchgate.net For instance, studies on similar heterocyclic compounds use functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to optimize geometries and predict reactivity. researchgate.netmdpi.com

TD-DFT is an extension of DFT used to investigate the excited states of molecules. rsc.org This method allows for the prediction of electronic transition energies, which correspond to the absorption spectra of a compound. rsc.org Such calculations are vital for understanding the photophysical properties of carbazole derivatives, which is relevant for applications in materials science and for probes in biological systems. rsc.orgbohrium.com While specific DFT/TD-DFT studies on 3-methyl-9H-carbazol-2-ol are not extensively detailed in available literature, the established use of these methods for a wide range of carbazoles demonstrates their applicability for predicting its electronic structure, stability, and reactivity. nrel.govsemanticscholar.org

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of a ligand's activity. uniks.ac.idresearchgate.net

This compound has been investigated using molecular docking in the context of identifying novel antimicrobial agents. In a virtual screening study aimed at discovering inhibitors for bacterial DNA adenine (B156593) methyltransferase in Klebsiella pneumoniae, this compound was identified as a potential inhibitor. The simulation predicted a favorable binding affinity, suggesting its potential as a lead compound for developing new antibiotics. nih.gov

In another study focused on antimalarial drug development, a dimeric derivative, 1-(2-hydroxy-3-methyl-9H-carbazol-1-yl)-3-methyl-9H-carbazol-2-ol, was identified as a potent inhibitor of Plasmodium falciparum diadenosine tetraphosphate (B8577671) hydrolase (PfAp4AH). uniks.ac.idresearchgate.net This compound showed a higher binding affinity than the natural substrate, ATP. uniks.ac.id The docking analysis revealed that the compound forms strong interactions with key amino acid residues in the active site, including Tyr87, His43, Pro133, and Leu136. uniks.ac.idresearchgate.net

Table 1: Molecular Docking Results for this compound and a Dimeric Derivative

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Source(s) |

|---|---|---|---|---|

| This compound | DNA adenine methyltransferase (K. pneumoniae) | -5.94 | Not specified | nih.gov |

| 1-(2-hydroxy-3-methyl-9H-carbazol-1-yl)-3-methyl-9H-carbazol-2-ol | PfAp4AH (P. falciparum) | Not specified, but higher than ATP (-7.4 kcal/mol) | Tyr87, His43, Pro133, Leu136 | uniks.ac.idresearchgate.net |

These docking studies highlight the potential of the this compound scaffold to interact with biologically important protein targets, supporting its further investigation in medicinal chemistry. nih.govnajah.edu

Molecular Dynamics Simulations for Conformational Analysis and Protein Binding Dynamics

While molecular docking provides a static snapshot of ligand-receptor interactions, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of a ligand and the stability of its complex with a protein. bohrium.com

For carbazole derivatives, MD simulations are used to validate the stability of docking poses and to understand the dynamic behavior of the ligand-receptor complex. nih.gov For example, MD simulations have been employed to confirm the binding stability of potential DNA methyltransferase 1 (DNMT1) inhibitors and to analyze the interactions of antifungal carbazole hybrids with the active site of the Mycobacterium P450DM enzyme. nih.govbohrium.com These simulations can reveal how the protein and ligand adapt to each other and maintain their binding interactions over a period, offering a more realistic representation of the biological environment.

Although specific MD simulation studies for this compound are not prominently featured in the literature, this computational approach represents a logical next step following docking studies. uniks.ac.id Such simulations would be invaluable for assessing the stability of its predicted binding modes with targets like bacterial DNA adenine methyltransferase and for analyzing its conformational landscape, which governs its ability to fit into various receptor sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. rsc.org By developing mathematical models based on a set of known molecules, QSAR can predict the activity of new, untested compounds. rsc.org These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical, electronic, or steric properties.

QSAR studies are frequently applied to large series of compounds to guide the optimization of lead structures in drug discovery. For instance, QSAR models have been developed for various carbazole-based compounds to predict their efficacy as anticancer agents. rsc.org A recent study on cyclin-dependent kinase 4 (CDK4) inhibitors used machine learning methods to build QSAR models. rsc.org The analysis involved complex carbazole-containing scaffolds, demonstrating that structural features can be effectively correlated with inhibitory activity. rsc.org The models helped identify key structural fragments that contribute positively or negatively to the biological effect. rsc.org

Direct QSAR models for this compound have not been specifically reported. However, its inclusion in a larger dataset of carbazole derivatives could contribute to the development of robust QSAR models. Such models could predict its potential activity against various targets and guide the synthesis of new derivatives with enhanced biological profiles.

Natural Occurrence and Biosynthetic Pathways of 3 Methyl 9h Carbazol 2 Ol

Isolation and Identification from Botanical Sources (e.g., Glycosmis parviflora, Clausena vestita, Murraya tetramera)

The isolation of 3-methyl-9H-carbazol-2-ol and its derivatives has been reported from several botanical sources, primarily within the Rutaceae family. The genera Glycosmis, Clausena, and Murraya are particularly recognized as rich sources of these alkaloids. acs.orgresearchgate.net

Phytochemical investigations of Glycosmis montana have successfully isolated 2-hydroxy-3-methyl-9H-carbazole. researchgate.net In studies on the related species Glycosmis parviflora, the induced formation of a series of carbazole (B46965) alkaloids, including 2-hydroxy-3-methylcarbazole, was observed in the leaves following stress conditions such as wounding, UV-irradiation, or fungal inoculation. nih.gov This response suggests that the compound may function as a phytoalexin, an antimicrobial substance synthesized by plants in response to stress. nih.gov The accumulation of these carbazole derivatives was found to be restricted to the specific areas of infection. nih.gov

The genus Clausena is another significant source of carbazole alkaloids. While numerous carbazole derivatives have been isolated from various Clausena species, detailed phytochemical analysis of Clausena vestita has yielded a variety of prenylated carbazole alkaloids. nih.govmdpi.com For instance, twelve different prenylated carbazoles were isolated and identified from the stems and leaves of this endemic Chinese plant. nih.gov

The genus Murraya is one of the most common botanical sources for this class of compounds. acs.org A phytochemical investigation of the leaves and stems of Murraya tetramera, a traditional folk medicine, yielded 19 simple carbazole alkaloids. researchgate.netnih.gov Further studies on this plant have led to the isolation of structurally complex carbazole alkaloids, including new trimeric and dimeric forms. acs.orgnih.gov For example, two unique trimeric carbazole alkaloids, murratrines A and B, and eleven new carbazole dimers, murradines A–K, were isolated from the leaves and stems of M. tetramera. acs.org

Elucidation of Biosynthetic Routes to Carbazole Alkaloids

The biosynthesis of plant-derived carbazole alkaloids is distinct from the pathways identified in microorganisms. In plants, particularly those of the Rutaceae family, 3-methylcarbazole is considered the key intermediate and common precursor for the vast majority of carbazole alkaloids. scribd.com The co-occurrence of 3-methylcarbazole and its various oxygenated derivatives within the same plant genera (Murraya, Clausena, and Glycosmis) provides strong evidence for this biosynthetic relationship.

The proposed biogenetic pathway originates from the shikimate pathway. It is hypothesized that subsequent in vivo oxidation of the 3-methylcarbazole core leads to the diverse array of derivatives found in nature. The formation of this compound is a result of a hydroxylation reaction at the C-2 position of the 3-methylcarbazole skeleton. Further modifications, such as oxidation of the methyl group, prenylation, or geranylation at various positions, can then occur at later stages of the biosynthetic pathway, leading to the wide chemodiversity observed in this alkaloid class.

Ecological Distribution and Chemodiversity within Natural Carbazole Derivatives

The ecological distribution of phyto-carbazoles, those derived from 3-methylcarbazole, is remarkably restricted. They are almost exclusively found in higher plants belonging to the Rutaceae family, with a particular concentration in the genera Murraya, Clausena, and Glycosmis. acs.orgresearchgate.netmdpi.com This specific distribution makes them important chemotaxonomic markers for these genera.

Within this limited ecological niche, carbazole alkaloids exhibit immense structural or chemical diversity. This chemodiversity ranges from simple carbazole skeletons to highly complex molecules. dntb.gov.ua For example, beyond the basic this compound structure, numerous derivatives have been identified, including:

Prenylated carbazoles : These compounds feature the addition of isoprenoid units, as seen extensively in Clausena vestita. nih.gov

Dimeric and Trimeric carbazoles : These complex structures involve the linkage of two or three carbazole units and have been isolated from Murraya tetramera. acs.orgacs.org

Phytoalexins : As seen in Glycosmis parviflora, some carbazoles are not constitutively present but are synthesized in response to external stressors like fungal attack, indicating a direct ecological role in plant defense. nih.gov

Future Perspectives and Emerging Research Directions for 3 Methyl 9h Carbazol 2 Ol

Development of Sustainable and Scalable Synthetic Methodologies

The future development of 3-methyl-9H-carbazol-2-ol and its derivatives is intrinsically linked to the availability of efficient, sustainable, and scalable synthetic methods. Traditional methods for carbazole (B46965) synthesis often involve harsh reaction conditions, multi-step procedures, and the use of toxic reagents. wikipedia.org Consequently, a significant area of emerging research is the development of greener synthetic protocols.

Key areas of focus include:

One-Pot Syntheses: Researchers are exploring one-pot reactions that combine multiple synthetic steps into a single operation, reducing solvent waste and purification efforts. For instance, Lewis acid-mediated Friedel-Crafts arylation, electrocyclization, and cascade domino reactions are being utilized to construct functionalized carbazoles in a single step. rsc.org

Green Solvents and Catalysts: The use of environmentally benign solvents, such as bio-based glycerol, is being investigated to replace traditional volatile organic compounds. rsc.org Furthermore, the development of cost-effective and recoverable catalysts, like copper-based systems, is a priority. organic-chemistry.org Recent approaches have demonstrated the synthesis of carbazole derivatives from lignin, a renewable biomass resource, using cost-effective copper catalysts. rsc.org

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and process control. The development of flow-based methods for the synthesis of carbazole precursors, such as 1,2,4-triazoles, showcases a move towards more sustainable manufacturing processes. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These non-traditional activation methods can significantly reduce reaction times and improve yields in the synthesis of carbazole derivatives. researchgate.netnih.gov

These advancements in synthetic methodology will be crucial for the cost-effective and environmentally responsible production of this compound, enabling its wider investigation and potential commercialization.

Exploration of Novel Therapeutic Targets and Polypharmacology

Carbazole alkaloids and their derivatives have long been recognized for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govmdpi.comnih.gov Future research on this compound will likely focus on elucidating its specific therapeutic potential and exploring the concept of polypharmacology, where a single compound interacts with multiple biological targets.

Table 1: Bioactivities of Carbazole Derivatives

| Biological Activity | Target/Mechanism | Reference(s) |

| Anticancer | Inhibition of topoisomerase, DNA intercalation, regulation of protein phosphorylation, inhibition of Rac1 | nih.govnih.govijpsjournal.com |

| Antimicrobial | Inhibition of dihydrofolate reductase | nih.gov |

| Antiviral | Inhibition of SARS-CoV-2 main protease, spike glycoprotein, and RdRp | mdpi.com |

Emerging research directions in this area include:

Target Identification: High-throughput screening and computational methods will be employed to identify the specific cellular targets of this compound and its derivatives. This will provide a deeper understanding of their mechanisms of action and guide the design of more potent and selective therapeutic agents.

Polypharmacology: The ability of carbazole derivatives to interact with multiple targets simultaneously is a growing area of interest. nih.gov This polypharmacological profile could be advantageous in treating complex multifactorial diseases like cancer. nih.gov

Drug Resistance: Investigating the potential of this compound to overcome drug resistance in cancer and infectious diseases is a critical future direction. Carbazole hybrids have shown potential in circumventing the side effects and drug resistance associated with single-target drugs. nih.gov

Natural Product Scaffolds: The structural diversity of naturally occurring carbazole alkaloids continues to inspire the design of novel therapeutic agents. researchgate.netfrontiersin.org this compound can serve as a valuable starting point for the synthesis of new derivatives with improved biological activities.

Integration of this compound into Multifunctional Materials

The unique optoelectronic properties of the carbazole moiety, including good hole transport capabilities, high thermal stability, and tunable electronic structure, have made it a cornerstone in the field of organic electronics. mdpi.comnbinno.com Future research will focus on integrating this compound into advanced multifunctional materials for a variety of applications.

Table 2: Applications of Carbazole-Based Materials in Organic Electronics

| Application | Role of Carbazole Derivative | Reference(s) |

| Organic Light-Emitting Diodes (OLEDs) | Host material, emissive material, electron transport material | mdpi.comnbinno.comrsc.org |

| Organic Solar Cells | Active layer component for charge separation and transport | nbinno.com |

| Organic Field-Effect Transistors (OFETs) | p-type organic semiconductor | nbinno.comrsc.org |

| Electrochromic Devices | Redox-stable material | mdpi.com |

Key research directions include:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy. nbinno.com The functionalization of the this compound core could lead to the development of new host and emissive materials with improved efficiency and stability.

Organic Photovoltaics (OPVs): The hole-transporting properties of carbazoles make them valuable components in the active layers of organic solar cells, where they facilitate efficient charge separation and collection. nbinno.comnbinno.com

Perovskite Solar Cells: Carbazole-based materials are being explored as hole-transporting layers in perovskite solar cells, contributing to their high power conversion efficiencies.

Sensors and Imaging Agents: The fluorescent properties of carbazole derivatives make them promising candidates for the development of chemical sensors and biological imaging agents.

The ability to fine-tune the optoelectronic properties of this compound through chemical modification will be key to its successful integration into these next-generation technologies. nbinno.com

Advanced Computational Design and High-Throughput Screening for Derivatives

Computational chemistry and high-throughput screening are becoming indispensable tools in the discovery and optimization of new molecules. For this compound, these approaches will accelerate the design and identification of derivatives with enhanced properties for specific applications.

Future research will leverage:

Molecular Docking: In the context of drug discovery, molecular docking studies can predict the binding interactions of this compound derivatives with specific biological targets, such as enzymes and receptors. nih.govtandfonline.com This allows for the rational design of more potent and selective inhibitors. ijpsr.com

In Silico ADME/T Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new carbazole derivatives. nih.gov This early-stage assessment helps to prioritize compounds with favorable pharmacokinetic profiles for further development.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic and optical properties of new materials based on the this compound scaffold. tandfonline.com This aids in the design of materials with tailored properties for applications in organic electronics.

High-Throughput Screening: Automated screening platforms can rapidly evaluate the biological activity or material properties of large libraries of this compound derivatives, accelerating the discovery of lead compounds.

The integration of these computational and high-throughput methods will significantly streamline the research and development process for new applications of this compound.

Translational Research and Pre-clinical Development Potential

Translational research aims to bridge the gap between basic scientific discoveries and their practical application. For this compound, this involves moving promising laboratory findings into pre-clinical and eventually clinical development.

Key aspects of future translational research include:

In Vivo Efficacy Studies: Compounds that show promising activity in in vitro assays will need to be evaluated in animal models of disease to assess their in vivo efficacy and safety.

Pharmacokinetic and Pharmacodynamic Studies: Understanding how this compound and its derivatives are absorbed, distributed, metabolized, and excreted by the body is crucial for determining appropriate dosing regimens and predicting potential drug-drug interactions.

Formulation Development: Developing stable and bioavailable formulations of this compound will be essential for its successful administration in pre-clinical and clinical settings.

Biomarker Discovery: Identifying biomarkers that can predict the response to treatment with this compound-based therapies will be important for personalized medicine approaches.

The successful translation of research on this compound from the laboratory to the clinic or commercial products will require a multidisciplinary effort involving chemists, biologists, pharmacologists, and materials scientists. The "privileged scaffold" of carbazole provides a strong foundation for the future development of this compound and its derivatives in a variety of impactful applications. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-methyl-9H-carbazol-2-ol, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves multi-step reactions, including Friedel-Crafts alkylation or Grignard additions. For example, ethyl 3-(9H-carbazol-9-yl)propanoate can undergo nucleophilic addition with methylmagnesium iodide to yield tertiary alcohol intermediates, followed by purification via crystallization (e.g., methanol recrystallization). Key parameters include stoichiometry (e.g., 2 equivalents of Grignard reagent), reaction duration (overnight stirring), and purification methods (silica gel chromatography or solvent recrystallization) . Optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. ether) and temperature to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- ¹H NMR : Peaks for aromatic protons (δ 7.1–8.2 ppm) and methyl groups (δ 1.2 ppm, singlet for geminal CH₃) are diagnostic. Hydroxyl protons appear as broad singlets (~δ 1.6 ppm) and disappear upon D₂O exchange .

- IR : O-H stretching (ν ~3350 cm⁻¹) and aromatic C=C vibrations (~1590–1480 cm⁻¹) confirm the hydroxyl and carbazole moieties .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 253 for C₁₇H₁₉NO) and fragmentation patterns (e.g., loss of CH₃ or H₂O) validate the molecular formula .

Q. What challenges arise in the crystallization of this compound, and how can they be addressed?

Poor solubility in polar solvents and polymorphism are common issues. Crystallization from methanol or ethanol at controlled cooling rates (e.g., 0.5°C/min) can improve crystal quality. Use of seed crystals or additives (e.g., DMF) may enhance nucleation. X-ray diffraction (SHELX programs) is recommended for resolving ambiguous structures .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the antioxidant activity of this compound derivatives?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including HOMO-LUMO gaps and radical scavenging potential. Molecular docking studies (e.g., using AutoDock Vina) may predict binding affinities to antioxidant enzymes like SOD or CAT. For example, substituents at the 3-methyl position can modulate electron-donating capacity, influencing redox activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in IC₅₀ values or mechanism of action (e.g., cytotoxicity vs. cytoprotection) may arise from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols (e.g., MTT assay in triplicate) and orthogonal assays (e.g., ROS detection via DCFH-DA) are critical. Meta-analyses comparing substituent effects (e.g., electron-withdrawing vs. donating groups) can clarify structure-activity relationships .

Q. How does the crystal packing of this compound influence its photophysical properties in optoelectronic applications?

Intermolecular interactions (e.g., π-π stacking, hydrogen bonding) affect charge transport in organic semiconductors. Single-crystal X-ray diffraction (SC-XRD) using SHELXL reveals packing motifs. For instance, planar carbazole units with tight π-stacking may enhance hole mobility, while hydroxyl groups introduce dipolar interactions that stabilize excited states .

Q. What role does this compound play in catalytic asymmetric synthesis, and how can enantioselectivity be optimized?

As a chiral ligand or catalyst scaffold, its hydroxyl and methyl groups can coordinate transition metals (e.g., vanadium or palladium). Enantioselective oxidative coupling reactions may benefit from steric tuning of the methyl group and electronic modulation via substituents. Kinetic resolution studies and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiomeric excess (ee) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for Grignard reactions to avoid hydrolysis .

- Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Crystallography : Use OLEX2 or SHELXTL for structure refinement; report R-factors <5% .

- Bioactivity : Include positive controls (e.g., ascorbic acid for antioxidant assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.